molecular formula C11H16FNO B2715756 Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine CAS No. 1509744-24-4

Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine

Cat. No.: B2715756
CAS No.: 1509744-24-4
M. Wt: 197.253
InChI Key: JAJHRONVLQMIQJ-UHFFFAOYSA-N
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Description

Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine is an organic compound that belongs to the class of amines This compound features a phenyl ring substituted with a fluoroethoxy group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine typically involves the reaction of 2-(2-fluoroethoxy)benzyl chloride with ethanamine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethoxy group may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenethylamine: Shares a similar phenethylamine structure but lacks the fluoroethoxy group.

    N-Methylphenethylamine: Another phenethylamine derivative with different substituents.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different functional groups.

Uniqueness

Ethyl({[2-(2-fluoroethoxy)phenyl]methyl})amine is unique due to the presence of the fluoroethoxy group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific research applications where such properties are desired.

Properties

IUPAC Name

N-[[2-(2-fluoroethoxy)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-13-9-10-5-3-4-6-11(10)14-8-7-12/h3-6,13H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJHRONVLQMIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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